molecular formula C8H14O4 B153513 tert-Butyl methyl malonate CAS No. 42726-73-8

tert-Butyl methyl malonate

Cat. No.: B153513
CAS No.: 42726-73-8
M. Wt: 174.19 g/mol
InChI Key: XPSYZCWYRWHVCC-UHFFFAOYSA-N
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Description

tert-Butyl methyl malonate: is an organic compound with the molecular formula C8H14O4. It is an ester derived from malonic acid, where one of the ester groups is a tert-butyl group and the other is a methyl group. This compound is often used in organic synthesis due to its reactivity and versatility.

Mechanism of Action

Target of Action

Tert-Butyl Methyl Malonate (TBMM) is primarily used as a reagent in organic synthesis . It is known to interact with allylic carbonates in a stereospecific manner . The primary targets of TBMM are therefore these carbonates, which play a crucial role in various organic reactions.

Mode of Action

The interaction of TBMM with its targets involves a Pd(0)-catalyzed addition . This means that TBMM adds to the allylic carbonates in the presence of a palladium(0) catalyst, leading to the formation of new carbon-carbon bonds. This reaction is stereospecific, meaning it produces a specific geometric isomer as the product .

Biochemical Pathways

Its reaction with allylic carbonates can be considered a key step in the synthesis of various organic compounds .

Pharmacokinetics

TBMM is a liquid at room temperature, with a boiling point of 80°C at 11 mmHg and a density of 1.03 g/mL at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.

Result of Action

The primary result of TBMM’s action is the formation of new carbon-carbon bonds in a stereospecific manner . This can lead to the synthesis of a wide range of organic compounds, depending on the specific allylic carbonate used in the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl methyl malonate can be synthesized through the esterification of malonic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Alkylation: tert-Butyl methyl malonate can undergo alkylation reactions where the hydrogen atoms on the methylene group are replaced by alkyl groups. This is often achieved using strong bases like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The ester groups in this compound can be hydrolyzed to yield malonic acid derivatives. This reaction typically requires acidic or basic conditions.

    Decarboxylation: Upon heating, this compound can undergo decarboxylation to form tert-butyl acetate and carbon dioxide.

Common Reagents and Conditions:

    Alkylation: Sodium hydride, potassium tert-butoxide, alkyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Decarboxylation: Heat.

Major Products Formed:

    Alkylation: Alkyl-substituted malonates.

    Hydrolysis: Malonic acid derivatives.

    Decarboxylation: tert-Butyl acetate, carbon dioxide.

Scientific Research Applications

Chemistry: tert-Butyl methyl malonate is used as a building block in organic synthesis. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds. It is also used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: this compound is used in the development of drug candidates. Its derivatives have been investigated for their potential therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.

Comparison with Similar Compounds

    Dimethyl malonate: An ester of malonic acid with two methyl groups.

    Diethyl malonate: An ester of malonic acid with two ethyl groups.

    Di-tert-butyl malonate: An ester of malonic acid with two tert-butyl groups.

Comparison: tert-Butyl methyl malonate is unique due to the presence of both a tert-butyl group and a methyl group. This combination provides a balance of steric hindrance and reactivity, making it a versatile intermediate in organic synthesis. In contrast, dimethyl malonate and diethyl malonate are less sterically hindered, while di-tert-butyl malonate is more sterically hindered, affecting their reactivity and applications.

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(2,3)12-7(10)5-6(9)11-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSYZCWYRWHVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195404
Record name tert-Butyl methyl malonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42726-73-8
Record name 1-(1,1-Dimethylethyl) 3-methyl propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42726-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl methyl malonate
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Record name tert-Butyl methyl malonate
Source EPA DSSTox
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Record name tert-butyl methyl malonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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